4-(2-(Ethyl(4-hydroxybutyl)amino)propyl)phenol
Overview
Description
- Mebeverine itself is a potent α1 receptor inhibitor, primarily used for its spasmolytic effects on the gastrointestinal tract .
- The compound’s chemical formula is C15H25NO2 , and its molecular weight is 251.36 g/mol .
O-Desmethyl Mebeverine alcohol: is a chemical compound derived from Mebeverine.
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for O-Desmethyl Mebeverine alcohol are not widely documented in the literature.
- it is typically produced as a metabolite during Mebeverine metabolism in the body.
Chemical Reactions Analysis
- O-Desmethyl Mebeverine alcohol may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions are not explicitly reported.
- Major products formed from these reactions would likely involve modifications of the alcohol and amine functional groups.
Scientific Research Applications
Chemistry: O-Desmethyl Mebeverine alcohol’s role in chemical research remains limited due to its scarcity in the literature.
Biology and Medicine: Its potential therapeutic applications are not well-established.
Industry: No significant industrial applications are currently associated with this compound.
Mechanism of Action
- The exact mechanism by which O-Desmethyl Mebeverine alcohol exerts its effects is not fully understood.
- It likely involves interactions with α1 receptors, leading to relaxation of smooth muscle in the gastrointestinal tract.
Comparison with Similar Compounds
- Unfortunately, there are no direct comparisons or similar compounds specifically related to O-Desmethyl Mebeverine alcohol documented in available literature.
Properties
IUPAC Name |
4-[2-[ethyl(4-hydroxybutyl)amino]propyl]phenol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H25NO2/c1-3-16(10-4-5-11-17)13(2)12-14-6-8-15(18)9-7-14/h6-9,13,17-18H,3-5,10-12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNGYIAYXMHMWTO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCCO)C(C)CC1=CC=C(C=C1)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70935158 | |
Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.36 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
155172-67-1 | |
Record name | Desmethylmebeverine alcohol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0155172671 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-{2-[Ethyl(4-hydroxybutyl)amino]propyl}phenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70935158 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.